Diethyl 1H-pyrrole-2,4-dicarboxylate
Overview
Description
Diethyl 1H-pyrrole-2,4-dicarboxylate is an organic compound with the molecular formula C10H13NO4. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 1H-pyrrole-2,4-dicarboxylate can be synthesized through several methods. One common route involves the reaction of ethyl isocyanoacetate with diethyl oxalate under basic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions using similar starting materials and conditions. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice .
Chemical Reactions Analysis
Types of Reactions
Diethyl 1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrrole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2,4-dicarboxylic acid, while substitution reactions can produce various substituted pyrrole derivatives .
Scientific Research Applications
Diethyl 1H-pyrrole-2,4-dicarboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound serves as an intermediate in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of diethyl 1H-pyrrole-2,4-dicarboxylate involves its interaction with various molecular targets and pathways. The compound can act as a precursor to active intermediates that participate in chemical reactions. These intermediates can interact with enzymes, receptors, and other biomolecules, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl pyrrole-2,5-dicarboxylate: Another pyrrole derivative with similar chemical properties but different substitution patterns.
Diethyl 1H-pyrrole-3,4-dicarboxylate: A compound with substitutions at different positions on the pyrrole ring.
Uniqueness
Diethyl 1H-pyrrole-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it valuable in various synthetic applications and research contexts .
Properties
IUPAC Name |
diethyl 1H-pyrrole-2,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-3-14-9(12)7-5-8(11-6-7)10(13)15-4-2/h5-6,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDULIUHZHMBIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507678 | |
Record name | Diethyl 1H-pyrrole-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30507678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55942-40-0 | |
Record name | Diethyl 1H-pyrrole-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30507678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate and how is it arranged in its crystal form?
A1: Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate is an organic compound with a pyrrole ring core. Two ethyl groups are attached to the 3 and 5 positions of the pyrrole ring, while two methoxycarbonyl groups are attached to the 2 and 4 positions. [] The molecule is relatively planar, with the carbonyl groups of the methoxycarbonyl substituents lying close to the plane of the pyrrole ring. []
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